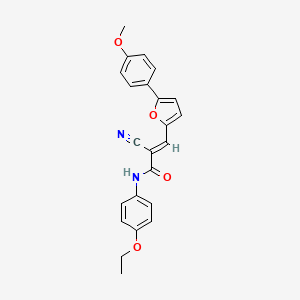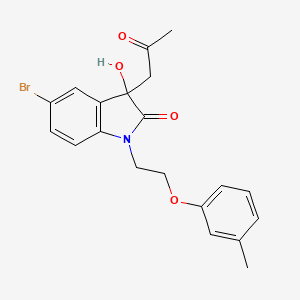
Fmoc-His(Clt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-His(Clt)-OH is a useful research compound. Its molecular formula is C40H32ClN3O4 and its molecular weight is 654.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
自己支持性ハイドロゲル
Fmoc修飾アミノ酸は、自己支持性ハイドロゲルの生成に使用されてきました . これらのハイドロゲルは、生物学的、生体医用、およびバイオテクノロジー用途に適した生体適合性材料です . これらは、薬物送達システムおよびイメージングのための診断ツールとして使用できます .
組織工学
Fmoc修飾アミノ酸から生成されたハイドロゲルは、組織工学で使用できます . たとえば、より硬いFmoc-K3ハイドロゲル(G’ = 2526 Pa)は、組織工学のための潜在的な材料として機能し、細胞接着、生存、および複製を完全にサポートします .
細胞培養
Fmoc修飾アミノ酸と短いペプチドは、細胞培養に関連する用途に対して明確な可能性を示しています . これらは、インビトロ実験のための生理学的に関連する環境を提供できます .
バイオテンプレート
Fmoc修飾アミノ酸は、バイオテンプレートで使用できます . これには、生物学的材料をテンプレートとして使用して、より複雑な構造を合成およびアセンブルすることが含まれます .
光学用途
Fmoc修飾アミノ酸は、光学用途の可能性を秘めています . これには、これらの材料を光学デバイスまたはシステムの生成に使用することが含まれます .
薬物送達
前述のように、Fmoc修飾アミノ酸から生成されたハイドロゲルは、薬物送達で使用できます . これらは、薬物を制御された方法で放出するように設計することができ、治療の有効性を向上させます .
触媒用途
Fmoc修飾アミノ酸は、触媒用途の可能性を秘めています . これには、これらの材料をさまざまな化学反応の触媒として使用することが含まれます .
治療および抗生物質特性
Fmoc修飾アミノ酸は、治療および抗生物質特性により、用途の可能性を示しています . これには、これらの材料をさまざまな病気の治療に使用することが含まれます .
作用機序
Target of Action
Fmoc-His(Clt)-OH, also known as fluorenylmethyloxycarbonyl-histidine-chlorotrityl-OH, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid residues that make up the peptide chain . The role of this compound is to facilitate the formation of peptide bonds, which are crucial for the assembly of the peptide chain .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid, and is cleaved by secondary amines such as piperidine . This allows for the sequential addition of amino acids to the growing peptide chain .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides . The use of this compound in peptide synthesis enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The downstream effects of these pathways include the production of peptides of significant size and complexity, which are valuable resources for research in various fields .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily relevant in the context of its use in peptide synthesisInstead, its utility lies in its stability under the conditions of peptide synthesis and its reactivity with amino acids .
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, leading to the assembly of a peptide chain . On a cellular level, the peptides synthesized using this compound can have various effects depending on their sequence and structure. These peptides can serve as tools for studying biological processes, developing new drugs, and designing novel enzymes and vaccines .
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the synthesis . Furthermore, the stability of this compound can be affected by storage conditions, with optimal stability typically achieved when stored in a cool, dry environment .
Safety and Hazards
将来の方向性
While specific future directions for “Fmoc-His(Clt)-OH” are not mentioned in the retrieved sources, the ongoing advancements in peptide synthesis and the growing demand for synthetic peptides in medicinal chemistry and pharmacology suggest that “this compound” will continue to be a valuable tool in these fields .
生化学分析
Biochemical Properties
Fmoc-His(Clt)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This property is crucial in the formation of peptide bonds, a unique and challenging problem for organic chemists .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, influencing the structure and function of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is used as a temporary protecting group for the N-terminus in peptide synthesis, and is cleaved by secondary amines such as piperidine .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The Fmoc group allows for rapid and efficient synthesis of peptides, making it an extremely valuable resource for research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The Fmoc group’s inherent hydrophobicity and aromaticity can promote the association of building blocks, influencing metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation . The Fmoc group’s inherent hydrophobicity and aromaticity can promote the association of building blocks, influencing the transport and distribution of the compound .
特性
IUPAC Name |
(2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGADBVEKBWUKO-QNGWXLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)





![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)
![2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2504794.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)


